N,N-dimethyl-2,3-dihydro-1H-isoindole-2-sulfonamide
Description
N,N-dimethyl-2,3-dihydro-1H-isoindole-2-sulfonamide is a heterocyclic compound featuring a partially saturated isoindole core substituted with a sulfonamide group at the 2-position and dimethylamine at the nitrogen. The sulfonamide group (-SO₂NH₂) and dimethylamine (-N(CH₃)₂) are critical functional groups influencing its hydrogen-bonding capacity, solubility, and reactivity .
Properties
IUPAC Name |
N,N-dimethyl-1,3-dihydroisoindole-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-11(2)15(13,14)12-7-9-5-3-4-6-10(9)8-12/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFJDEFCNFRDBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CC2=CC=CC=C2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2,3-dihydro-1H-isoindole-2-sulfonamide typically involves the reaction of 2,3-dihydro-1H-isoindole with dimethylamine and a sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-2,3-dihydro-1H-isoindole-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfonic acids or sulfonyl chlorides.
Reduction: Amines.
Substitution: Various substituted isoindole derivatives.
Scientific Research Applications
N,N-dimethyl-2,3-dihydro-1H-isoindole-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2,3-dihydro-1H-isoindole-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 2-Sulfonamide vs. 5-Sulfonamide
The 5-sulfonamide isomer, N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide hydrochloride (CAS 1798733-65-9), shares the same core structure but differs in the sulfonamide substituent position. Key differences include:
Pharmacopeial Impurities and Derivatives
Several impurities related to loperamide (a μ-opioid receptor agonist) share structural motifs with the target compound:
Chlorinated Isoindole Derivatives
3-Chloro-N-phenyl-phthalimide (Fig. 1 in ) shares the isoindole core but substitutes a chloro group and phthalimide moiety. Key contrasts:
Research Findings and Implications
- Hydrogen Bonding : The 2-sulfonamide group’s proximity to the isoindole nitrogen likely facilitates stronger intermolecular interactions compared to the 5-isomer or chloro-phthalimide derivatives, impacting solubility and crystal packing .
- Steric Effects : Bulky substituents in loperamide impurities (e.g., biphenyl groups in Imp. A(EP)) reduce solubility, suggesting that the target compound’s compact structure may offer advantages in bioavailability .
Biological Activity
N,N-dimethyl-2,3-dihydro-1H-isoindole-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a sulfonamide group attached to an isoindole core. This unique structure contributes to its biological activity, influencing interactions with various biological targets. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties and enhance its therapeutic potential.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The sulfonamide group can bind to and inhibit enzymes involved in critical metabolic pathways. This interaction can disrupt normal cellular functions, leading to therapeutic effects against diseases.
- Receptor Modulation : The compound may interact with specific receptors, modulating signaling pathways that are crucial for cell survival and proliferation.
- Disruption of Cellular Functions : By affecting processes like DNA replication and protein synthesis, the compound can induce apoptosis in cancer cells or inhibit microbial growth.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. The inhibition zones produced by this compound are comparable to those of standard antibiotics like gentamicin .
Anticancer Properties
The compound has been evaluated for its anticancer activity against various human cancer cell lines. Studies indicate that it induces apoptosis and inhibits cell proliferation effectively. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Caco-2 | 15.4 | Induces apoptosis |
| HCT-116 | 12.7 | Cell cycle arrest |
The structure-activity relationship (SAR) analysis suggests that modifications to the isoindole structure can enhance cytotoxicity against these cancer cell lines .
Antileishmanial Activity
Recent studies have also highlighted the potential of this compound as an antileishmanial agent. It has shown promising results in inhibiting the growth of Leishmania tropica, outperforming traditional treatments like Glucantime .
Case Studies and Research Findings
- Anticancer Study : A study assessed the antiproliferative effects of various isoindole derivatives, including this compound. The results indicated that this compound significantly inhibited cancer cell growth through apoptosis induction and cell cycle disruption .
- Antimicrobial Evaluation : Another research focused on the antibacterial properties of the compound against different bacterial strains. The findings revealed that it possesses a broad spectrum of activity, making it a candidate for further development as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
